molecular formula C8H5F3N2 B1280790 5-Amino-2-(trifluoromethyl)benzonitrile CAS No. 354814-19-0

5-Amino-2-(trifluoromethyl)benzonitrile

Cat. No.: B1280790
CAS No.: 354814-19-0
M. Wt: 186.13 g/mol
InChI Key: OAIXMLOQLVHQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H5F3N2 It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the methods for synthesizing 5-Amino-2-(trifluoromethyl)benzonitrile involves the following steps :

    Positioning Bromination: The starting material, m-trifluoromethyl fluorobenzene, undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.

    Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.

    Aminolysis Substitution: Finally, the cyano-substituted intermediate undergoes aminolysis with liquid ammonia in ethanol to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, simplified reaction conditions, and efficient purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-(trifluoromethyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

5-Amino-2-(trifluoromethyl)benzonitrile serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine:

In medicinal chemistry, this compound is used in the development of potential drug candidates. It has been explored for its ability to inhibit the growth of cancer cells, particularly in breast cancer research .

Industry:

The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)benzonitrile is primarily related to its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its trifluoromethyl group can enhance binding affinity to certain proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Cyano-3-trifluoromethylaniline
  • 5-Amino-2-cyanobenzotrifluoride

Comparison:

5-Amino-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the trifluoromethyl group at the 2-position enhances its lipophilicity and metabolic stability compared to compounds with different substitution patterns .

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIXMLOQLVHQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477666
Record name 5-Amino-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354814-19-0
Record name 5-Amino-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonium hydroxide solution (50 mL) was added to a stirred solution of 5-fluoro-2-(trifluoromethyl)benzonitrile (commercially available, for example from Alfa Aesar, Ward Hill, Mass., USA, 2.0 g, 10.6 mmol) in 1,4-dioxane (10 mL) and the reaction mixture was heated to 130° C. for 20 h under 200 psi pressure in a steel bomb. The reaction mixture was evaporated to dryness, and the residue was diluted with DCM and washed with water. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude product. This was purified by column chromatography (100-200 mesh silica gel), eluting with 20%-40% EtOAc/petroleum ether, to give the title compound (1.2 g).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(trifluoromethyl)benzonitrile
Reactant of Route 3
5-Amino-2-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-2-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-2-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-2-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.